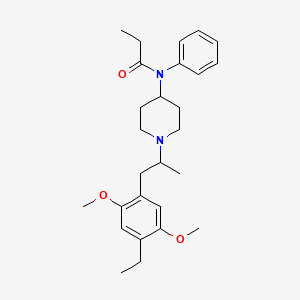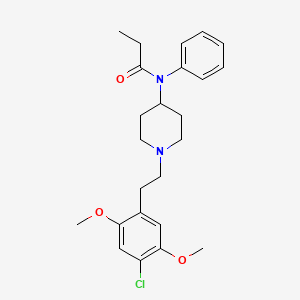
N-(1-(4-Chloro-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2C-C) Fentanyl (hydrochloride) is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used as an analytical reference standard in forensic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-C) Fentanyl (hydrochloride) involves several steps, starting with the preparation of the 2,5-dimethoxy-4-chlorophenethylamine intermediate. This intermediate is then reacted with N-phenylpropionamide under specific conditions to form the final product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of N-(2C-C) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity.
化学反応の分析
Types of Reactions
N-(2C-C) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N-(2C-C) Fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of new synthetic routes and the optimization of existing production methods.
作用機序
N-(2C-C) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
類似化合物との比較
Similar Compounds
- N-(2C-B) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
Comparison
N-(2C-C) Fentanyl (hydrochloride) is unique due to its specific substitution pattern on the phenethylamine backbone, which includes 2,5-dimethoxy and 4-chloro groups. This structural modification influences its binding affinity and selectivity for opioid receptors, distinguishing it from other similar compounds. For instance, N-(2C-B) Fentanyl (hydrochloride) has a bromine substitution, while N-(2C-T-2) Fentanyl (hydrochloride) contains a sulfur atom in its structure .
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C24H31ClN2O3 |
|---|---|
分子量 |
431.0 g/mol |
IUPAC名 |
N-[1-[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2/h5-9,16-17,20H,4,10-15H2,1-3H3 |
InChIキー |
UYOUMHSSQFWUFE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
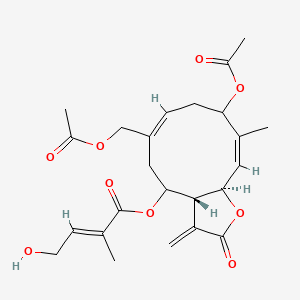
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
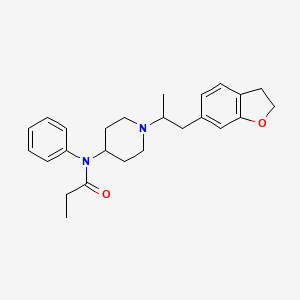
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)

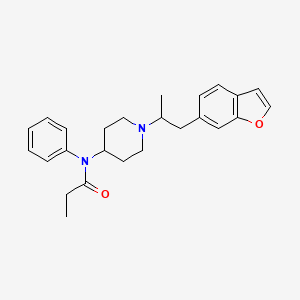
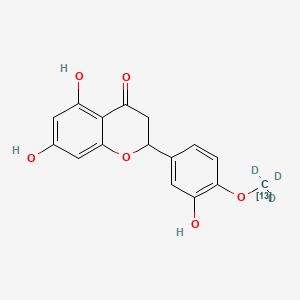
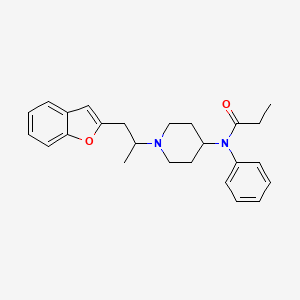

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
